2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
Properties
IUPAC Name |
2-[6-(benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5/c24-7-11-13(25)14(26)15(27)18(28-11)23-9-22-17-12(23)16(20-8-21-17)19-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-15,18,24-27H,6-7H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMRRPHRZQYKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2N(C=N3)C4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80317426 | |
| Record name | 2-[6-(benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80317426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56159-42-3 | |
| Record name | NUCLEOSIDE DERIV | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[6-(benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80317426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Coupling Reactions
The key step in the synthesis is the formation of the benzylamino substituent on the purine ring, typically achieved via palladium-catalyzed amination:
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2·CH2Cl2 (dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex) |
| Copper Co-catalyst | Copper(I) iodide (CuI) |
| Base | N-ethyl-N,N-diisopropylamine (DIPEA) |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | 20–80 °C (varies by step, often 50–80 °C) |
| Atmosphere | Inert (nitrogen or argon) |
| Reaction Time | 20–48 hours |
| Yield Range | 14% to 96% depending on conditions and scale |
Experimental Procedure Summary:
- A pressure vessel or reaction tube is charged with the halogenated purine intermediate, Pd(dppf)Cl2·CH2Cl2, CuI, and DIPEA under inert atmosphere.
- The sugar moiety intermediate (bearing hydroxymethyl groups) is added as a solution in DMF.
- The mixture is degassed, sealed, and stirred at elevated temperature (50–80 °C) for 20–48 hours.
- After completion, the reaction mixture is cooled and passed through a silica cartridge to remove catalyst residues.
- Purification is performed by reverse-phase HPLC or flash chromatography.
- Final product is isolated as a white solid, often as a mixture of regioisomers if applicable.
Protection and Deprotection Steps
- After coupling, acetylation with acetic anhydride in pyridine is used to protect hydroxyl groups.
- Subsequent deprotection is achieved by treatment with sodium methoxide (NaOMe) in methanol.
- Ion-exchange resins (e.g., Dowex 50WX4-400) are used to neutralize and purify the product.
- These steps ensure the sugar hydroxyl groups are free and the compound is in its active form.
Representative Experimental Data
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pd-catalyzed coupling at 80 °C, overnight | Pd(dppf)Cl2·CH2Cl2, CuI, DIPEA, DMF, inert atmosphere, 80 °C, overnight stirring | 27 | Purification by reverse-phase HPLC; fluffy white solid obtained |
| Pd-catalyzed coupling at 20–50 °C, 48 h | Same catalyst system, lower temperature, longer time | 14 | Purification by reverse-phase flash chromatography; lower yield due to milder conditions |
| Scale-up coupling at 50 °C, overnight | Larger scale, pressure vessel, followed by acetylation and deprotection | 71 (crude), 96 (final) | High yield after purification; regioisomers not separated |
Analytical Characterization
- NMR Spectroscopy: Proton NMR (400 MHz, CD3OD or CD30D) shows characteristic signals for purine protons (δ ~8.0 ppm), sugar protons (δ 3.5–5.0 ppm), and benzyl protons.
- Mass Spectrometry: ESI-MS confirms molecular ion peaks consistent with the expected molecular weight (~491.44 m/z for the target compound).
- Purity: Achieved by reverse-phase HPLC or flash chromatography, ensuring removal of palladium residues and side products.
Summary Table of Preparation Conditions and Yields
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Pd(dppf)Cl2·CH2Cl2 + CuI | DIPEA | DMF | 80 | 16–20 | 27 | Reverse-phase HPLC | Fluffy white solid |
| 2 | Pd(dppf)Cl2·CH2Cl2 + CuI | DIPEA | DMF | 20–50 | 48 | 14 | Reverse-phase flash chromatography | Lower yield, milder conditions |
| 3 | Pd(dppf)Cl2·CH2Cl2 + CuI | DIPEA | DMF | 50 | Overnight | 71 (crude), 96 (final) | Flash chromatography + deprotection | Scale-up, high yield |
Research Findings and Considerations
- The palladium-catalyzed amination is the most effective method for introducing the benzylamino group on the purine ring.
- Reaction temperature and time significantly affect yield; higher temperatures (around 80 °C) favor faster reactions but may reduce selectivity.
- Use of copper(I) iodide as a co-catalyst enhances coupling efficiency.
- Protection/deprotection steps are critical to maintain the integrity of the sugar hydroxyl groups.
- Purification by reverse-phase HPLC or flash chromatography is essential to obtain high-purity final product suitable for biological evaluation.
- The method is scalable, with yields improving upon optimization of reaction conditions and purification protocols.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The benzylamino group can be substituted with other functional groups to create new compounds with potentially different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields a carboxylic acid derivative, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes, such as DNA replication and repair.
Medicine: It has been investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets within cells. It is known to bind to purine receptors, which are involved in various cellular signaling pathways. This binding can modulate the activity of enzymes and other proteins, leading to changes in cellular functions. The compound’s effects on DNA and RNA synthesis are also of particular interest, as they may contribute to its potential therapeutic applications.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol is a purine derivative with notable biological activities that have garnered interest in pharmaceutical research. This compound is characterized by its unique structural features, including a benzylamino group and a hydroxymethyl oxane moiety. Understanding its biological activity is crucial for exploring potential therapeutic applications.
- Molecular Formula :
- Molecular Weight : 387.39 g/mol
- CAS Number : 56159-42-3
- Melting Point : 179ºC
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific biological targets such as enzymes involved in metabolic pathways and cellular signaling. Preliminary studies suggest that it may influence glucose metabolism and exhibit antiproliferative effects on mammalian cells.
Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities:
- Antiproliferative Effects :
- Glucose Metabolism Regulation :
-
Enzyme Inhibition :
- The benzylamino group may enhance the compound's ability to inhibit certain enzymes, potentially leading to therapeutic benefits in metabolic disorders.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Protecting Group Strategies : To prevent unwanted reactions during synthesis.
- Chromatography : Employed for the purification of intermediates and final products.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
Q & A
Basic: What experimental approaches are recommended for determining the solubility profile of this compound in different solvents?
To assess solubility, use a phase-solubility study design with incremental solvent additions (e.g., water, methanol, DMSO) under controlled temperature (25–37°C). Monitor saturation points via UV-Vis spectroscopy or HPLC, referencing calibration curves for quantification. For poorly aqueous-soluble analogs like Canagliflozin (a structurally related oxane-triol derivative), cosolvency studies with surfactants (e.g., Tween-80) or cyclodextrins can enhance solubility . Validate results with nephelometry to detect precipitation thresholds.
Basic: Which analytical techniques are optimal for structural elucidation and purity validation?
Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR, 1D/2D) for stereochemical analysis of the oxane-triol and benzylamino-purinyl moieties. For purity, use reverse-phase HPLC with diode-array detection (DAD) at 254 nm, comparing retention times to standards. Computational tools like molecular networking (as in ) can cross-validate isolated compounds against spectral libraries .
Advanced: How to design molecular docking studies to evaluate binding interactions with target proteins?
Receptor Preparation : Use AutoDockTools to add hydrogens, assign charges, and define flexible residues (e.g., active site loops) .
Ligand Parameterization : Generate 3D conformers of the compound using Open Babel, optimizing protonation states at physiological pH.
Grid Setup : Define a docking box encompassing the protein’s active site, with dimensions adjusted to accommodate the compound’s purine and oxane groups.
Docking Execution : Run AutoDock Vina with exhaustiveness ≥8 and multithreading for speed . Validate top poses using RMSD clustering (threshold ≤2.0 Å) and compare to known inhibitors (e.g., N7G/N9G analogs with DOCK6 scores ≤-32.81) .
Advanced: How to address discrepancies in docking scores between software (e.g., DOCK6 vs. FRED)?
Contradictions arise from scoring function differences: DOCK6 uses force field-based terms, while FRED relies on shape complementarity. To resolve:
Perform consensus scoring by averaging results across ≥3 programs (e.g., AutoDock Vina, DOCK6, FRED).
Validate top hits with molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) to assess binding stability.
Cross-reference with experimental data (e.g., SPR binding kinetics or enzymatic IC50 values) .
Advanced: What methodologies are suitable for stability testing under stress conditions (hydrolysis, oxidation)?
Adopt ICH Q1A guidelines:
- Hydrolysis : Incubate in 0.1M HCl/NaOH (40°C, 72 hrs), quench with neutralization, and analyze degradation products via LC-MS.
- Oxidation : Treat with 3% H2O2 (25°C, 24 hrs) and monitor peroxide adducts using HRMS. For photostability, expose to UV light (ICH Q1B) and track changes via UV spectroscopy. Structural analogs like Canagliflozin show stability in methanol but degrade in aqueous media, suggesting similar protocols .
Advanced: How to evaluate the compound’s inhibitory activity against enzymes like tyrosinase or phosphatases?
Enzyme Assay Design : Use a continuous spectrophotometric assay (e.g., tyrosinase inhibition via L-DOPA oxidation at 475 nm). Include kojic acid or α-arbutin as positive controls .
Kinetic Analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots. For phosphatases (e.g., AmsI), measure phosphate release using malachite green assays .
IC50 Calculation : Fit dose-response curves (4-parameter logistic model) with ≥8 concentrations tested in triplicate.
Advanced: How to optimize synthetic routes for derivatives with modified benzylamino or oxane-triol groups?
Protecting Groups : Use benzyl or tert-butyldimethylsilyl (TBDMS) ethers to selectively functionalize hydroxyls on the oxane ring .
Coupling Reactions : Employ Mitsunobu conditions for purine-benzylamine linkage or Suzuki-Miyaura for aryl modifications.
Deprotection : Catalytic hydrogenation (Pd/C, H2) or TBAF-mediated cleavage for final product isolation. Monitor intermediates via TLC and NMR .
Advanced: How to resolve spectral contradictions in structural assignments (e.g., NMR vs. computational predictions)?
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and calculate NMR chemical shifts (GIAO method). Compare to experimental 1H/13C NMR data.
NOESY/ROESY : Identify through-space correlations to confirm stereochemistry (e.g., axial vs. equatorial hydroxymethyl orientation).
X-ray Crystallography : If crystals are obtainable, resolve absolute configuration, as done for related triazolo-pyrimidines .
Advanced: What in silico tools predict LogP and membrane permeability for this compound?
Use consensus LogP predictors (ALOGPS, XLogP3) and compare to experimental shake-flask measurements. For permeability:
PAMPA Assay : Simulate passive diffusion using artificial membranes.
MD Simulations : Calculate free-energy profiles for bilayer penetration using CHARMM-GUI. The compound’s LogP (~0.37–1.26, based on N7G/N9G analogs) suggests moderate lipophilicity suitable for cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
